4-bromo-5-methoxypyridin-2(1H)-one

Vue d'ensemble

Description

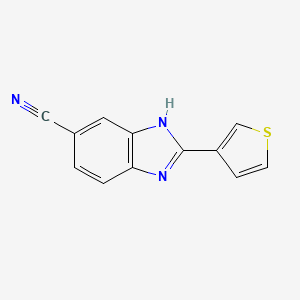

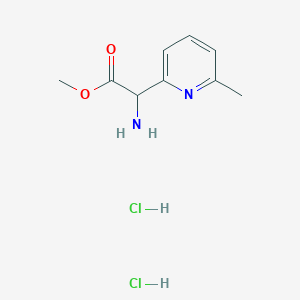

4-Bromo-5-methoxypyridin-2-amine, with the CAS number 1417534-89-4, is a chemical compound with the molecular formula C6H7BrN2O . It has a molecular weight of 203.04 .

Molecular Structure Analysis

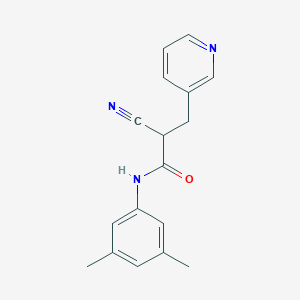

The molecular structure of 4-bromo-5-methoxypyridin-2(1H)-one consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring is substituted at the 4th position by a bromine atom, at the 5th position by a methoxy group (-OCH3), and at the 2nd position by an amine group (-NH2) .Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of 4-bromo-5-methoxypyridin-2(1H)-one, focusing on six unique fields:

Medicinal Chemistry

4-Bromo-5-methoxypyridin-2(1H)-one: is often used in medicinal chemistry for the development of new pharmaceutical compounds. Its unique structure allows it to act as a building block in the synthesis of various bioactive molecules. Researchers explore its potential in creating drugs that target specific enzymes or receptors, which can lead to treatments for diseases such as cancer, neurological disorders, and infectious diseases .

Organic Synthesis

In organic synthesis, 4-bromo-5-methoxypyridin-2(1H)-one serves as a versatile intermediate. Its bromine and methoxy groups make it a valuable reagent for constructing complex organic molecules. This compound is used in various reactions, including cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of natural products and other complex organic structures .

Agrochemical Research

The compound is also significant in agrochemical research. It is used to develop new pesticides and herbicides that are more effective and environmentally friendly. By modifying its structure, researchers can create compounds that target specific pests or weeds, reducing the need for broad-spectrum chemicals and minimizing environmental impact.

Environmental Chemistry

In environmental chemistry, this compound is used to develop sensors and analytical methods for detecting pollutants. Its unique chemical properties allow it to interact with various environmental contaminants, making it a valuable tool for monitoring and assessing environmental health. Researchers use it to create sensitive and selective detection systems for heavy metals, organic pollutants, and other hazardous substances.

These applications highlight the versatility and importance of 4-bromo-5-methoxypyridin-2(1H)-one in scientific research. Each field benefits from its unique chemical properties, enabling advancements in medicine, agriculture, materials science, and environmental protection.

If you have any specific questions or need further details on any of these applications, feel free to ask!

Safety and Hazards

Propriétés

IUPAC Name |

4-bromo-5-methoxy-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2/c1-10-5-3-8-6(9)2-4(5)7/h2-3H,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGOKSZFSABRWIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CNC(=O)C=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-5-methoxypyridin-2(1H)-one | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-((4-fluorophenyl)sulfonyl)-2-imino-10-methyl-1-propyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2724287.png)

![N-[2-(1,3-benzodioxol-5-yl)-2-morpholinoethyl]-N-(2-hydroxyethyl)ethanediamide](/img/structure/B2724288.png)

![N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2724300.png)

![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2724304.png)

![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(phenylthio)propanamide](/img/structure/B2724305.png)